

Structural Analysis and Pharmacological Profile of CB-86: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CB-86

Cat. No.: B592808

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Introduction

CB-86, with the IUPAC name N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide, is a synthetic cannabinoid characterized by its hybrid structure, combining features of classical and non-classical cannabinoids with those of endogenous cannabinoid ligands like anandamide. This design confers a unique pharmacological profile upon the molecule. Structurally, it possesses a resorcinol core, a feature common to many potent cannabinoid receptor ligands, linked to a long aliphatic chain terminating in a cyclopropylamide group. This technical guide provides a detailed overview of the structural analysis of **CB-86**, its pharmacological activity at cannabinoid receptors, and the experimental protocols utilized for its characterization.

Physicochemical Properties of CB-86

A summary of the key physicochemical properties of **CB-86** is presented below. This data is essential for its handling, formulation, and interpretation of biological activity.

Property	Value
IUPAC Name	N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide
CAS Number	1150586-64-3
Molecular Formula	C ₂₆ H ₄₃ NO ₃
Molar Mass	417.634 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, ethanol, and methanol

Pharmacological Data: Receptor Binding and Functional Activity

CB-86 exhibits a distinct pattern of activity at the two primary cannabinoid receptors, CB1 and CB2. It acts as a partial agonist at the CB1 receptor and an antagonist at the CB2 receptor. This dual activity makes it a compound of significant interest for investigating the differential roles of these receptors in various physiological and pathological processes.

Cannabinoid Receptor Binding Affinities

The binding affinity of **CB-86** for human CB1 and CB2 receptors was determined through competitive radioligand binding assays. The following table summarizes the inhibition constant (K_i) values, indicating the concentration of **CB-86** required to displace 50% of a radiolabeled ligand.

Receptor	Radioligand	K _i (nM)
CB1	[³ H]CP55,940	5.6
CB2	[³ H]CP55,940	7.9

Functional Activity at Cannabinoid Receptors

The functional activity of **CB-86** was assessed using [³⁵S]GTPyS binding assays, which measure G-protein activation upon receptor agonism. The results confirm its partial agonist activity at CB1 receptors and antagonist activity at CB2 receptors.

Receptor	Assay Type	Functional Activity	Efficacy (%)
CB1	[³⁵ S]GTPyS	Partial Agonist	45
CB2	[³⁵ S]GTPyS	Antagonist	N/A

Experimental Protocols

The following sections detail the methodologies employed for the characterization of **CB-86**.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **CB-86** for human CB1 and CB2 receptors.

Methodology:

- **Membrane Preparation:** Membranes from CHO-K1 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization in a buffer solution and subsequent centrifugation to isolate the membrane fraction.
- **Competitive Binding Assay:** The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of the radioligand [³H]CP55,940 and varying concentrations of **CB-86**.
- **Incubation and Filtration:** The mixture is incubated at 30°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- **Scintillation Counting:** The filters are washed, and the amount of bound radioactivity is quantified using a liquid scintillation counter.
- **Data Analysis:** The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the K_i value using the Cheng-Prusoff equation.

[³⁵S]GTPyS Functional Assay

Objective: To determine the functional activity (agonism or antagonism) of **CB-86** at human CB1 and CB2 receptors.

Methodology:

- **Membrane Incubation:** Cell membranes expressing either CB1 or CB2 receptors are incubated with varying concentrations of **CB-86** in the presence of GDP and [³⁵S]GTPyS.
- **Agonist/Antagonist Assessment:** To assess antagonist activity, membranes are co-incubated with a known CB receptor agonist (e.g., CP55,940) and varying concentrations of **CB-86**.
- **Reaction Termination:** The binding reaction is allowed to proceed at 30°C for 60 minutes and is terminated by rapid filtration.
- **Quantification:** The amount of [³⁵S]GTPyS bound to the G-proteins is measured by liquid scintillation counting.
- **Data Analysis:** The data is plotted to generate concentration-response curves, from which the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax) are determined.

In Vivo Analgesic Activity Assessment (Hot Plate Test)

Objective: To evaluate the analgesic effects of **CB-86** in a murine model of thermal pain.

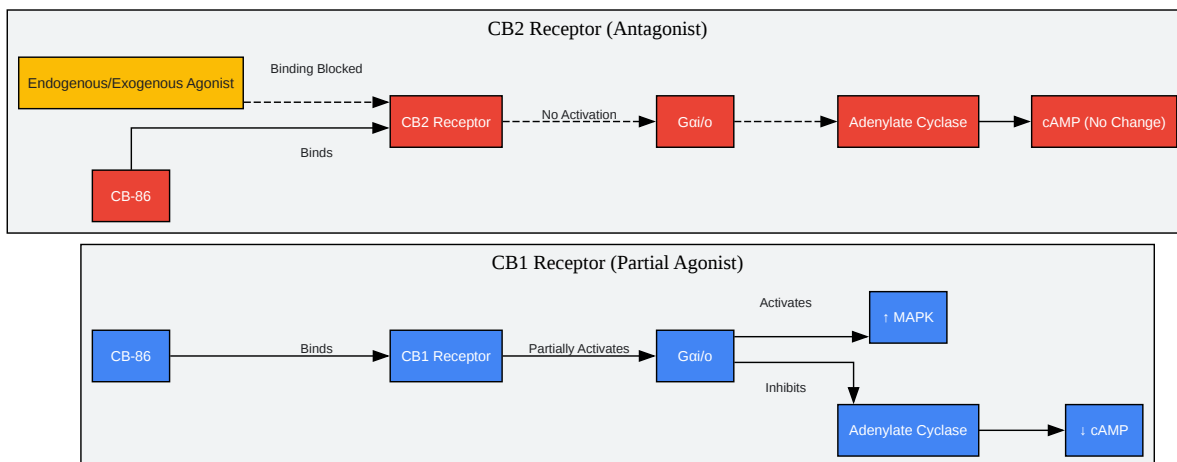
Methodology:

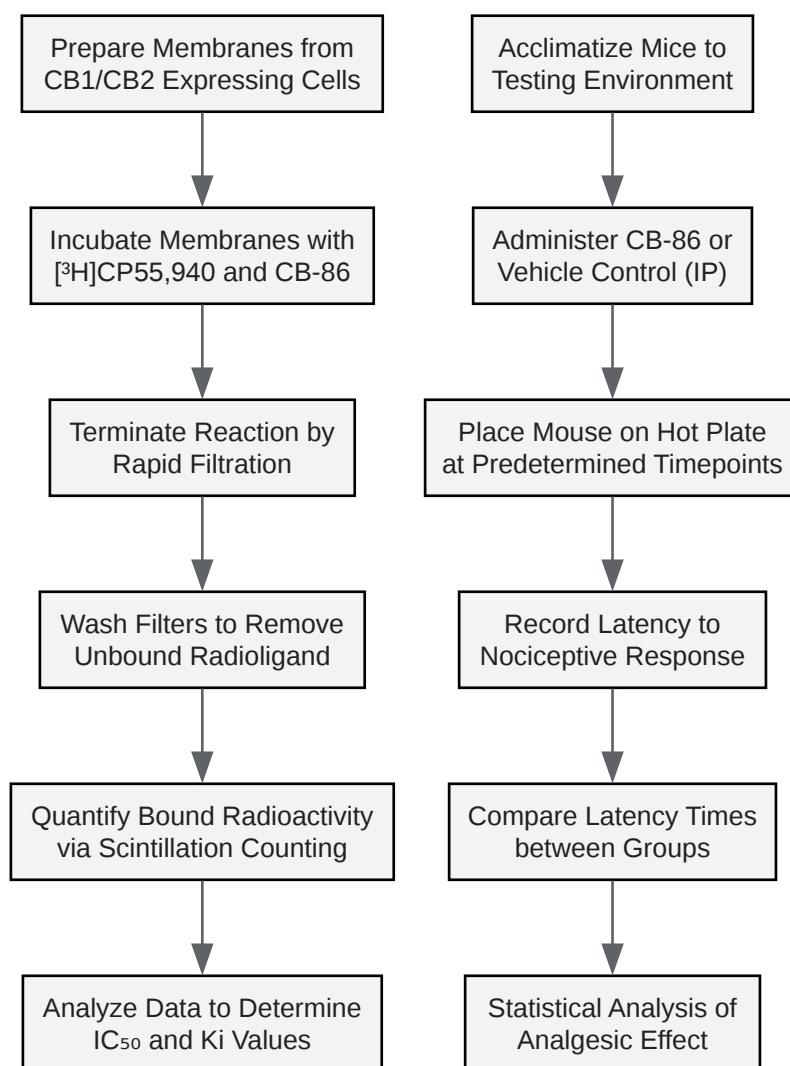
- **Animal Acclimatization:** Male Swiss Webster mice are acclimated to the testing environment.
- **Drug Administration:** **CB-86** is administered to the test group of mice, typically via intraperitoneal injection. A vehicle control group receives the solvent alone.
- **Hot Plate Test:** At predetermined time points after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C).

- **Latency Measurement:** The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.
- **Data Analysis:** The mean latency times for the treated and control groups are compared using statistical analysis (e.g., ANOVA) to determine the significance of the analgesic effect.

Visualizations

Signaling Pathway of CB-86 at CB1 and CB2 Receptors





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com